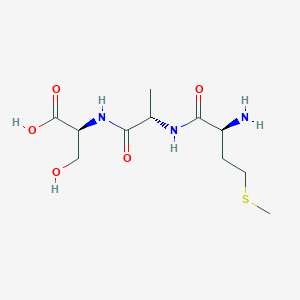

H-Met-Ala-Ser-OH

説明

Significance of Tripeptides as Fundamental Units in Biological Systems

Tripeptides, molecules composed of three amino acids, represent fundamental building blocks in the vast and complex world of biochemistry. wisdomlib.org While proteins and larger polypeptides are often the focus of biological studies, tripeptides possess unique properties and biological activities that make them significant in their own right. They can function as standalone bioactive molecules or as intermediate products of protein digestion, providing a source of amino acids for cellular processes. bachem.com

The relatively small and simple structure of tripeptides makes them ideal candidates for research and development. In drug discovery, they are considered attractive due to their cost-effectiveness, potential for oral administration, and the simplicity with which their structure-activity relationships can be studied. researchgate.netresearchgate.net Furthermore, tripeptides are often considered the minimal structural unit required for specific recognition by biological receptors, a critical aspect for designing targeted therapies. researchgate.netresearchgate.net Their roles are diverse, spanning metabolism, immune responses, and cellular protection. bachem.com Some tripeptides can even self-assemble into ordered nanostructures like hydrogels, opening avenues for their use in biomedical nanotechnology and cell culture applications. bachem.com

Overview of Methionine-Alanine-Serine (Met-Ala-Ser) as a Model Peptide in Academic Investigations

Met-Ala-Ser is a synthetic tripeptide that has been frequently utilized in academic research as a model substrate to investigate the function and specificity of various enzymes. pubcompare.ai Its defined sequence allows scientists to probe the intricate mechanisms of peptide cleavage and modification.

A significant area of research involving Met-Ala-Ser is the study of methionine aminopeptidases (MetAPs) , enzymes that remove the N-terminal methionine from newly synthesized proteins. Met-Ala-Ser serves as a preferred substrate for certain types of these enzymes, such as MetAP1c from Mycobacterium tuberculosis, allowing for detailed kinetic analysis and the study of enzyme activity. researchgate.net For instance, research on Escherichia coli MetAP (EcMAP1) has used Met-Ala-Ser as a reference peptide to compare the cleavage efficiency of other peptide sequences. marquette.edu Studies have shown that while EcMAP1 cleaves Met-Ala-Ser efficiently, modifications to the second amino acid (Alanine) can dramatically affect the cleavage rate, highlighting the enzyme's specificity. marquette.edu

The tripeptide is also a key substrate in the investigation of other aminopeptidases. Aminopeptidase (B13392206) N from E. coli, for example, has been shown to have peptidase activity using Met-Ala-Ser as a substrate. tandfonline.com Similarly, the E. coli protein YpdF exhibits methionyl aminopeptidase activity against Met-Ala-Ser, and another enzyme, YpdE, can completely digest the tripeptide into its constituent amino acids in the presence of certain metal ions like Co²⁺. asm.orgnih.gov

Furthermore, Met-Ala-Ser plays a role in studying peptide deformylase (PDF) , an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of nascent proteins. The tripeptide can bind to the active site of PDF, and crystal structures of the enzyme in complex with Met-Ala-Ser have provided valuable insights into the mechanism of substrate recognition. chemsrc.comresearchgate.net Its formylated counterpart, N-Formyl-Met-Ala-Ser, is used to study formyl-peptide receptors (FPRs) on immune cells like neutrophils. medchemexpress.com

Beyond enzymology, Met-Ala-Ser has been employed in studies on the effects of oxidative stress, where it was used as a model tripeptide in OH radical-induced oxidation reactions. pubcompare.ai

The following tables summarize some of the key research findings where Met-Ala-Ser was used as a model peptide.

Table 1: Use of Met-Ala-Ser as a Substrate for Various Enzymes

| Enzyme | Organism/Source | Role of Met-Ala-Ser | Research Finding | Citation |

|---|---|---|---|---|

| Methionine Aminopeptidase 1c (MetAP1c) | Mycobacterium tuberculosis | Preferred Substrate | Used to monitor enzyme activity and the effect of mutations. | researchgate.net |

| Aminopeptidase N | Escherichia coli HB101 | Substrate | Demonstrated the peptidase activity of the enzyme. | tandfonline.com |

| YpdF Aminopeptidase | Escherichia coli | Substrate | Showed methionyl aminopeptidase activity; mutation of a specific motif eliminated this activity. | asm.org |

| YpdE Aminopeptidase | Escherichia coli | Substrate | Completely digests the tripeptide in the presence of Co²⁺. | nih.gov |

| Peptide Deformylase (PDF) | Bacterial Systems | Ligand/Product | Binds to the enzyme's active site, helping to delineate recognition mechanisms. | chemsrc.comresearchgate.net |

Table 2: Kinetic and Specificity Data Involving Met-Ala-Ser

| Enzyme | Parameter | Value/Observation | Context | Citation |

|---|---|---|---|---|

| E. coli Methionine Aminopeptidase 1 (EcMAP1) | Relative Cleavage Efficiency (kcat/Km) | 100 (Reference Value) | The cleavage efficiency of Met-Ala-Ser was set as the standard to compare other peptides. | marquette.edu |

| E. coli Methionine Aminopeptidase 1 (EcMAP1) | Cleavage of D-Ala variant (Met-D-Ala-Ser) | 2 times more efficiently cleaved than Met-Ala-Ser. | Demonstrates the influence of stereochemistry at the P1' position on enzyme activity. | marquette.edu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHTBVYQOSYSL-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332164 | |

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-33-6 | |

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Met-Ala-Ser | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Met Ala Ser and Its Derivatives

Established Methodologies for Oligopeptide Synthesis in Research Contexts

The chemical synthesis of oligopeptides like Met-Ala-Ser is predominantly achieved through two conventional approaches: Solid-Phase Peptide Synthesis (SPPS) and Liquid- (or Solution-) Phase Peptide Synthesis (LPPS). brieflands.comresearchgate.net Both methods rely on the sequential formation of amide (peptide) bonds between amino acids, but differ in the physical state of the reactants.

Solid-Phase Peptide Synthesis (SPPS) , developed by R. Bruce Merrifield, is the most common method for research-scale peptide production due to its efficiency and potential for automation. brieflands.compeptide.com The general principle involves covalently attaching the C-terminal amino acid of the target sequence (in this case, Serine) to an insoluble polymer resin. brieflands.comlsu.edu The synthesis proceeds in a C-to-N direction.

The process follows a repeated cycle of steps:

Deprotection: The N-terminal protecting group (commonly a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group) of the resin-bound amino acid is removed. 20.210.105 The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a piperidine (B6355638) solution. researchgate.netpeptide.com20.210.105

Activation and Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected, is activated at its C-terminus using a coupling reagent. This activated amino acid is then reacted with the free amino group of the resin-bound residue to form a peptide bond. peptide.com

Washing: Excess reagents and by-products are washed away from the resin, which simplifies purification as the desired peptide remains anchored to the solid support. lsu.edu

This cycle is repeated with Methionine to complete the Met-Ala-Ser sequence. Finally, the completed tripeptide is cleaved from the resin support, typically using a strong acid like hydrofluoric acid (HF) or a high concentration of TFA, which also removes any side-chain protecting groups. lsu.edupnas.org

Liquid-Phase Peptide Synthesis (LPPS) represents the classical approach where all reactions (protection, coupling, and deprotection) are carried out in solution. researchgate.netmdpi.com While more labor-intensive due to the need for purification of intermediates after each step, it remains valuable, particularly for large-scale synthesis or the preparation of specific peptide segments. researchgate.net

| Technique | Principle | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is assembled on an insoluble resin support. brieflands.com | - Amenable to automation. - Excess reagents can be used to drive reactions to completion. - Simplified purification of intermediates. lsu.edu |

| Liquid-Phase Peptide Synthesis (LPPS) | All reactions are conducted in a solution phase. researchgate.net | - Intermediates are isolated and purified after each step. - Scalable for large quantity production. - Allows for detailed characterization of intermediates. |

Development of Specific Derivatives for Mechanistic and Functional Probes

Modifying the basic Met-Ala-Ser structure is essential for creating chemical tools to investigate specific biological processes, such as receptor-ligand interactions and enzyme mechanisms.

N-formylated peptides, which are common products of bacterial and mitochondrial protein synthesis, are potent chemoattractants for immune cells. nih.govresearchgate.netmdpi.com The N-formylated derivative of Met-Ala-Ser, N-Formyl-Met-Ala-Ser (fMAS), is synthesized to study its interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in host defense and inflammation. researchgate.netmedchemexpress.comacs.org

The synthesis of fMAS follows the general principles of peptide synthesis, with an additional step for N-terminal formylation. This can be achieved by formylating the N-terminal methionine before coupling it to the Ala-Ser dipeptide or by formylating the full Met-Ala-Ser tripeptide after its assembly. The N-formyl group is a critical determinant for binding to FPRs and initiating downstream signaling cascades. nih.govmdpi.com The resulting compound, N-Formyl-L-methionyl-L-alanyl-L-serine, serves as a specific agonist to probe FPR function. scbt.comchemimpex.com

Met-Ala-Ser and its derivatives are valuable substrates for studying the activity of specific enzymes. A key example is peptide deformylase (PDF), an essential bacterial enzyme that removes the N-formyl group from nascent polypeptide chains. chemsrc.comnih.gov

For enzymatic assays, N-Formyl-Met-Ala-Ser is synthesized and used as a substrate to measure PDF activity. nih.gov The rate of deformylation, which can be monitored by various analytical techniques, provides a direct measure of the enzyme's catalytic efficiency.

In addition to the N-formylated version, other analogues can be prepared to investigate enzyme specificity and mechanism. For instance, N-acetylated Met-Ala-Ser (Ac-Met-Ala-Ser) can be synthesized. chemsrc.com Comparing the enzyme's activity on N-formylated versus N-acetylated substrates helps to delineate the structural requirements for substrate recognition by the enzyme. acs.org These synthetic substrates are crucial for screening potential enzyme inhibitors, which is a key strategy in the development of new antibacterial agents targeting the essential PDF enzyme. nih.gov

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Research Application |

| Met-Ala-Ser | C₁₁H₂₁N₃O₅S | 307.37 | Base peptide structure; used in oxidation studies and as a complexing agent for peptide deformylase. sigmaaldrich.comsigmaaldrich.com |

| N-Formyl-Met-Ala-Ser | C₁₂H₂₁N₃O₆S | 335.38 | Agonist for formyl peptide receptors (FPRs); substrate for peptide deformylase (PDF) enzymatic assays. scbt.comnih.govchemsrc.com |

| Ac-Met-Ala-Ser-OH | C₁₃H₂₃N₃O₆S | 349.40 | Used as a control or comparative substrate in enzymatic assays. acs.orgchemsrc.com |

Enzymatic Processing and Metabolic Fate of Met Ala Ser

N-Terminal Methionine Excision (NME) Catalyzed by Methionine Aminopeptidases (MetAPs)

N-terminal methionine excision (NME) is a vital co-translational modification where the initial methionine residue is cleaved from nascent polypeptide chains. nih.govembopress.org This process is carried out by a highly conserved family of enzymes known as methionine aminopeptidases (MetAPs). nih.gov The efficiency and specificity of this cleavage are largely dictated by the nature of the amino acid residue at the second position (P1' position). nih.govnih.gov

Substrate Specificity and Kinetic Analysis of MetAPs with Met-Ala-Ser

Methionine aminopeptidases exhibit a strong preference for substrates where the N-terminal methionine is followed by a small, uncharged amino acid. taylorandfrancis.comuniprot.org The tripeptide Met-Ala-Ser fits this criterion perfectly, with Alanine (B10760859) (Ala) at the P1' position, making it an ideal substrate for MetAPs. koreascience.kr

Kinetic studies have been instrumental in quantifying the efficiency of MetAP-mediated cleavage of Met-Ala-Ser. For instance, a study on Bacillus stearothermophilus MetAP revealed a Michaelis constant (Km) of 3.0 mM and a maximum velocity (Vmax) of 1.7 mmol/min/mg for the hydrolysis of Met-Ala-Ser. koreascience.kr In yeast (Saccharomyces cerevisiae), the MetAP1 enzyme shows a Km of 2.68 mM for a Met-Ala-Ser peptide, with a catalytic rate (kcat) of 1173 min-1. uniprot.org These values underscore the favorable interaction between the enzyme and the substrate.

The nature of the amino acid at the P1' position is paramount. In vitro studies have shown that peptides with Alanine at this position are cleaved most efficiently, followed by Serine, Glycine, and Proline. marquette.edu The cleavage efficiency for Met-Ala-Ser is significantly higher than for peptides with bulkier or charged residues at the P1' position. taylorandfrancis.commarquette.edu Furthermore, amino acids beyond the P1' position, at P2' and further, can also influence the rate of cleavage, although their effect is generally less pronounced than that of the P1' residue. nih.gov

| Enzyme Source | Peptide Substrate | Km (mM) | Vmax or kcat | Reference |

| Bacillus stearothermophilus | Met-Ala-Ser | 3.0 | 1.7 mmol/min/mg | koreascience.kr |

| Saccharomyces cerevisiae (MetAP1) | Met-Ala-Ser | 2.68 | 1173 min-1 | uniprot.org |

| Saccharomyces cerevisiae (MetAP1) | Met-Gly-Met-Met | 6.56 | 1416 min-1 | uniprot.org |

| Saccharomyces cerevisiae (MetAP1) | Met-Ala-Ser-Trp | 0.139 | 507 min-1 | uniprot.org |

| Escherichia coli (MetAP1) | Met-Ala-Met-Lys | - | - | marquette.edu |

Structural Determinants of MetAP-Mediated Cleavage of N-Terminal Methionine

The catalytic activity of MetAPs relies on a highly conserved three-dimensional structure, often described as a "pita-bread" fold, which houses a dinuclear metal center, typically cobalt (Co2+), essential for catalysis. koreascience.krencyclopedia.pub The substrate-binding pocket of MetAP is shaped to accommodate the N-terminal methionine and the adjacent P1' residue.

The high specificity for small P1' residues like Alanine in Met-Ala-Ser is a direct consequence of the steric constraints within the active site. d-nb.info The side chain of the P1' residue fits into a hydrophobic pocket (S1' pocket). A small side chain, such as the methyl group of Alanine, fits comfortably into this pocket, allowing for optimal positioning of the scissile peptide bond for hydrolysis. Larger or charged residues at this position would clash with the walls of the S1' pocket, hindering proper substrate binding and catalysis. nih.gov

Crystallographic studies of MetAP in complex with substrate analogs have provided detailed insights into the molecular interactions. These studies reveal that the N-terminal amino group and the carbonyl oxygen of the methionine residue coordinate with the metal ions in the active site. This coordination, along with interactions with conserved amino acid residues in the active site, polarizes the peptide bond, making it susceptible to nucleophilic attack by a metal-bridged hydroxide (B78521) ion, leading to cleavage. researchgate.net

Consequential N-Terminal Modifications and Their Biological Implications following NME

The excision of the N-terminal methionine from Met-Ala-Ser exposes a new N-terminal Alanine residue. This neo-N-terminus can then be a substrate for a variety of further post-translational modifications, which have profound biological consequences. One of the most common modifications is Nα-terminal acetylation (Nt-acetylation), where an acetyl group is added to the newly exposed α-amino group. nih.gov

Nt-acetylation of the newly exposed Alanine can serve several purposes. It can protect the protein from degradation by certain proteolytic pathways. nih.gov Conversely, in some contexts, the acetylated N-terminus can be recognized by specific E3 ubiquitin ligases, marking the protein for degradation via the proteasome. nih.govresearchgate.net This highlights the complex regulatory role of N-terminal modifications in controlling protein homeostasis. Furthermore, Nt-acetylation can influence protein folding, localization, and interaction with other proteins. nih.gov

Deformylation Mechanisms Involving Peptide Deformylases (PDFs)

In prokaryotes and in the organelles of eukaryotes (mitochondria and chloroplasts), protein synthesis is initiated with a formylated methionine (fMet). embopress.org Therefore, the initial tripeptide would be N-Formyl-Met-Ala-Ser (fMet-Ala-Ser). The removal of this formyl group is a prerequisite for the subsequent action of MetAPs and is catalyzed by a class of enzymes called peptide deformylases (PDFs). embopress.orgjci.org

Role of N-Formyl-Met-Ala-Ser as a Substrate for Bacterial and Eukaryotic PDFs

N-Formyl-Met-Ala-Ser serves as a generic substrate for assaying the activity of both bacterial and eukaryotic peptide deformylases. jci.orgnih.gov PDFs are metalloproteases, typically containing a ferrous iron (Fe2+) ion in their active site, which is essential for their catalytic activity.

Bacterial PDFs efficiently remove the formyl group from a wide range of N-formylated peptides, including fMet-Ala-Ser. researchgate.net This deformylation step is essential for bacterial survival, making PDFs an attractive target for the development of new antibiotics. uio.no

Eukaryotic organisms also possess PDFs, which are targeted to the mitochondria and chloroplasts. jci.orgnih.gov Human mitochondrial PDF (HsPDF) has been shown to be active against fMet-Ala-Ser, although its catalytic efficiency is higher for peptides that mimic the N-terminal sequences of human mitochondrially encoded proteins. jci.org For instance, the Kcat/Km value for fMet-Ala-Ser with HsPDF is lower than that for peptides corresponding to the N-termini of cytochrome c oxidase II and NADH dehydrogenase subunit V. jci.org This suggests that while fMet-Ala-Ser is a viable substrate, the enzyme exhibits a preference for its natural substrates.

| Substrate | Description | Relative Kcat/Km | Reference |

| fMet-Ala-Ser (fMAS) | Generic substrate | 1x | jci.org |

| fMet-Ala-His-Ala (fMAHA) | Mimics cytochrome c oxidase II N-terminus | 5-10x higher than fMAS | jci.org |

| fMet-Thr-Met-His (fMTMH) | Mimics NADH dehydrogenase subunit V N-terminus | 5-10x higher than fMAS | jci.org |

Crystallographic and Spectroscopic Insights into PDF-Met-Ala-Ser Complex Structures

The three-dimensional structures of PDFs from various organisms, both in their apo form and in complex with substrates or inhibitors, have been determined using X-ray crystallography. researchgate.netrcsb.org These structures have been pivotal in understanding the mechanism of deformylation.

The crystal structure of Enterococcus faecium PDF in complex with Met-Ala-Ser (MAS) has been solved, providing a detailed view of how the product of the deformylation reaction binds to the active site. nih.gov Similarly, the structure of a human-like mitochondrial PDF from Arabidopsis thaliana has been determined in complex with Met-Ala-Ser. rcsb.org These structures reveal that the N-terminal methionine of the peptide coordinates with the catalytic metal ion in the active site. The subsequent residues, Alanine and Serine, are accommodated in a substrate-binding channel.

These structural studies, complemented by spectroscopic analyses, have elucidated the key interactions that govern substrate recognition and catalysis. The formyl group of the substrate is positioned near the catalytic metal ion and a conserved catalytic base (typically a glutamate (B1630785) residue). This arrangement facilitates the hydrolysis of the amide bond between the formyl group and the methionine, releasing formate (B1220265) and the deformylated peptide. uio.no The insights gained from these structural and spectroscopic studies are not only crucial for understanding the fundamental biology of protein maturation but also for the rational design of specific PDF inhibitors as potential therapeutic agents. researchgate.netnih.gov

Elucidation of Substrate Recognition and Catalytic Activation in PDF Enzymes

Peptide deformylase (PDF) is a crucial eubacterial enzyme that removes the N-formyl group from the N-terminal methionine of nascent polypeptide chains. nih.gov The tripeptide Met-Ala-Ser, representing the N-terminus of a protein after formyl group removal, serves as a product that can bind to the enzyme's active site. nih.govsigmaaldrich.com Studies involving the crystal structure of Escherichia coli PDF in complex with Met-Ala-Ser have provided significant insights into the mechanisms of substrate recognition and catalysis. nih.gov

The binding of Met-Ala-Ser to the PDF active site reveals a network of specific interactions. The tripeptide is positioned between the N- and C-terminal sub-domains of the enzyme. researchgate.net The free amine group of the N-terminal methionine coordinates with the catalytic metal ion (typically Fe²⁺) and forms a hydrogen bond with a key glutamate residue (Glu175 in Streptococcus agalactiae PDF). researchgate.net The methionine side chain fits into a hydrophobic pocket known as the S1' pocket, which is formed by several residues including Val71, Leu125, and His174. researchgate.net Furthermore, the peptide backbone of Met-Ala-Ser is stabilized by hydrogen bonds with residues such as Gly69, Val71, and Gly130 of the enzyme. researchgate.net This precise positioning, particularly the interaction of the N-terminal amine with the catalytic metal, is fundamental for the catalytic activation required for the deformylation of the N-formyl-Met-Ala-Ser substrate. nih.govresearchgate.net Kinetic studies on Mycobacterium tuberculosis PDF have shown a high specificity for N-formyl-Met-Ala-Ser as a substrate. oup.com

Hydroxyl Radical-Induced Degradation Pathways of Met-Ala-Ser

Hydroxyl radicals (•OH) are highly reactive oxygen species that can induce significant damage to peptides and proteins through oxidation. researchgate.netnih.gov The degradation pathways involve both cleavage of the peptide backbone and modification of amino acid side chains. nih.govencyclopedia.pub The reaction of •OH with peptides can be initiated through various methods, including the Fenton reaction, which involves iron ions and hydrogen peroxide. researchgate.netescholarship.org

Characterization of Peptide Cleavage and Amino Acid Release

Exposure of Met-Ala-Ser to hydroxyl radicals leads to the cleavage of the peptide bonds and the subsequent release of free amino acids. researchgate.netd-nb.info In studies where tripeptides were oxidized by •OH radicals, analysis of the reaction mixture for Met-Ala-Ser revealed the presence of specific free amino acids. d-nb.info The primary amino acids identified following this oxidative degradation provide evidence for the scission of the peptide backbone.

Research has shown that upon oxidation of the Met-Ala-Ser tripeptide, the amino acids Aspartic Acid (Asp), Alanine (Ala), and Serine (Ser) are detected. d-nb.info The release of Ser can occur directly from its C-terminal position. researchgate.netd-nb.info The detection of free Alanine indicates cleavage of the peptide bonds adjacent to it. The presence of Aspartic Acid is noteworthy as it suggests modification of the N-terminal Methionine residue prior to or during the cleavage process. d-nb.info

| Parent Peptide | Identified Free Amino Acids | Inferred Cleavage/Modification |

|---|---|---|

| Met-Ala-Ser | Aspartic Acid (Asp) | Oxidation of N-terminal Methionine |

| Met-Ala-Ser | Alanine (Ala) | Peptide bond cleavage |

| Met-Ala-Ser | Serine (Ser) | Release from C-terminus |

Analysis of Site-Selective Oxidation and Reaction Products

The degradation of Met-Ala-Ser by hydroxyl radicals exhibits site-selectivity, influenced by the intrinsic reactivity of each amino acid residue's side chain. nih.govd-nb.info Sulfur-containing and aromatic amino acids are particularly susceptible to oxidation. encyclopedia.pub In Met-Ala-Ser, the methionine residue is the most reactive site towards hydroxyl radicals, with a reaction rate constant approximately two orders of magnitude higher than those for alanine or serine. d-nb.info

The primary oxidation products result from modifications at these susceptible sites. The N-terminal methionine is readily oxidized, which can lead to the formation of methionine sulfoxide (B87167) or, through further reactions, contribute to the formation of aspartic acid. d-nb.infoportlandpress.com The alanine residue is less reactive, but oxidation of its methyl side chain can occur, potentially forming serine. d-nb.info The serine residue at the C-terminus can be released directly or its side chain can be oxidized.

The analysis of the final products from the hydroxyl radical-induced degradation of Met-Ala-Ser provides a picture of these selective oxidative events.

| Amino Acid Residue | Reactivity with •OH | Observed/Potential Oxidation Products |

|---|---|---|

| Methionine (Met) | High | Methionine Sulfoxide, Aspartic Acid d-nb.infoportlandpress.com |

| Alanine (Ala) | Low | Serine (from side-chain oxidation), Released Alanine d-nb.info |

| Serine (Ser) | Low | Released Serine d-nb.info |

Molecular Interactions and Binding Affinities of Met Ala Ser

Complex Formation with Transition Metal Ions

The thioether group in the methionine side chain of Met-Ala-Ser serves as a primary binding site for certain metal ions, leading to the formation of stable coordination complexes. This interaction has been notably studied with platinum(II) complexes.

Research has shown that platinum(II) complexes, such as cis-[Pt(NH3)2(H2O)2]2+ and cis-[Pt(en)(H2O)2]2+, readily interact with sulfur-containing peptides like Ac-Met-Ala-Ser (an acetylated form of the peptide). nih.gov In these reactions, the platinum center preferentially binds to the sulfur atom of the methionine residue. nih.govresearcher.life This initial anchoring to the sulfur is often followed by the deprotonation of an amide nitrogen upstream from the methionine, leading to a chelate structure. nih.govresearcher.life

The nature of the non-peptide ligands on the platinum complex influences the stability of the resulting adduct. For instance, in complexes formed with cis-[Pt(NH3)2(H2O)2]2+, the strong trans effect of the sulfur atom leads to a prominent loss of an ammonia (B1221849) (NH3) ligand. nih.gov Conversely, the loss of the ethylenediamine (B42938) (en) ligand from cis-[Pt(en)(H2O)2]2+ complexes is less favorable, which is attributed to the stabilizing chelate effect of this bidentate ligand. nih.gov Despite these differences, both types of platinum(II) complexes generally form structurally similar products with the peptide. nih.gov

| Platinum(II) Complex | Primary Binding Site | Secondary Interaction | Observed Outcome | Source |

|---|---|---|---|---|

| cis-[Pt(NH3)2(H2O)2]2+ | Sulfur of Methionine | Deprotonation of upstream amide nitrogen | Prominent loss of NH3 ligand; Peptide hydrolysis | nih.gov |

| cis-[Pt(en)(H2O)2]2+ | Sulfur of Methionine | Deprotonation of upstream amide nitrogen | Ethylenediamine ligand is retained; Peptide hydrolysis | nih.govrsc.org |

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have been instrumental in characterizing the complexes formed between platinum(II) agents and Met-Ala-Ser. nih.gov These techniques allow for the precise determination of the composition of the resulting platinum-peptide adducts and provide structural information through the analysis of collision-induced dissociation patterns. nih.gov

A significant consequence of this complex formation is the promotion of peptide bond hydrolysis. nih.gov Platinum(II) complexes, by anchoring to the methionine side chain, can catalyze the cleavage of peptide bonds. nih.govduke.edu Specifically, the complex [Pt(en)(H2O)2]2+ has been demonstrated to hydrolytically cleave the peptide bond at the C-terminus of the methionine residue, breaking the Met-Ser bond. rsc.org This selective hydrolysis highlights the ability of the metal ion, once coordinated, to activate the adjacent peptide linkage for cleavage.

Interactions of Platinum(II) Complexes with Sulfur-Containing Met-Ala-Ser

Receptor Binding and Downstream Signaling Initiated by N-Formyl Met-Ala-Ser

When an N-formyl group is attached to the N-terminus of Met-Ala-Ser, creating N-Formyl-Met-Ala-Ser (fMAS), the peptide gains the ability to act as a signaling molecule, specifically by targeting a class of receptors involved in the innate immune system.

N-Formyl-Met-Ala-Ser is recognized as a ligand that binds to formyl peptide receptors (FPRs). medchemexpress.combiocompare.comlktlabs.com FPRs are a family of G protein-coupled receptors expressed on the surface of various immune cells, most notably neutrophils. lktlabs.comfrontiersin.org In humans, this family includes three main isoforms: FPR1, FPR2, and FPR3. wikipedia.org These receptors function as pattern recognition receptors, evolved to detect N-formylated peptides, which are characteristic of bacterial proteins and molecules released from damaged mitochondria. wikipedia.orgmdpi.com The binding of fMAS to these receptors serves as a danger signal, alerting the immune system to potential infection or tissue injury. wikipedia.org

The binding of N-Formyl Met-Ala-Ser to FPRs on neutrophils initiates a cascade of intracellular signaling events, leading to several key pro-inflammatory and bactericidal functions. frontiersin.org These FPR-mediated cellular responses are critical components of the innate immune defense mechanism. frontiersin.orgmdpi.com

Key cellular responses triggered by fMAS include:

Chemotaxis : Neutrophils are stimulated to migrate along a concentration gradient of the peptide toward the source of infection or inflammation. frontiersin.orgresearchgate.net

Superoxide (B77818) Production : The activation of FPRs leads to the assembly and activation of the NADPH oxidase enzyme complex, resulting in a "respiratory burst" that produces superoxide and other reactive oxygen species (ROS) used to kill invading pathogens. frontiersin.orgmdpi.com

Degranulation : Neutrophils release the contents of their intracellular granules, which contain a potent arsenal (B13267) of antimicrobial proteins and proteases that help to eliminate microbes and break down damaged tissue. frontiersin.orgresearchgate.net

Together, these responses orchestrated by the interaction of N-Formyl Met-Ala-Ser with FPRs are fundamental to the clearance of bacterial infections and the management of inflammation. frontiersin.org

| Ligand | Receptor Target | Primary Cell Type | Key Cellular Responses | Source |

|---|---|---|---|---|

| N-Formyl Met-Ala-Ser | Formyl Peptide Receptors (FPRs) | Neutrophils, other immune cells | Chemotaxis, Superoxide Production, Degranulation | frontiersin.orgmdpi.comresearchgate.net |

Advanced Analytical Methodologies for Met Ala Ser Research

High-Resolution Spectrometric Approaches

High-resolution spectrometry combines separation techniques with highly sensitive detectors to characterize and quantify peptides like Met-Ala-Ser, even in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and their modifications. When coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD), it becomes a powerful tool for oxidation studies. The tripeptide Met-Ala-Ser has been utilized as a model substrate in studies of hydroxyl radical-induced oxidation, with HPLC-DAD-FLD used for analysis. sigmaaldrich.comscientificlabs.co.uk

In such studies, hydroxyl radicals, often generated by the Fenton reaction, can induce peptide cleavage, leading to the release of free amino acids and other fragments. nih.govresearchgate.net HPLC separates these products from the parent peptide. The DAD detector provides absorbance spectra across a range of wavelengths, useful for identifying compounds with chromophores, while the FLD detector offers high sensitivity and selectivity for fluorescent compounds. nih.govhelsinki.fi For amino acid analysis, pre-column derivatization with agents like ortho-phthalaldehyde (OPA) is often employed to render the amino acids fluorescent, allowing for their precise quantification by FLD. nih.govresearchgate.net

Research has utilized HPLC systems to analyze the products of oxidized peptides, including Met-Ala-Ser. nih.gov The conditions for such analyses are meticulously controlled to ensure reproducible and accurate results. nih.gov

Table 1: Example of HPLC-DAD-FLD System Configuration for Amino Acid Analysis from Peptide Oxidation

| Parameter | Setting |

|---|---|

| HPLC System | Agilent Technologies 1200 Series |

| Pump | Binary Pump (G1312B) |

| Degasser | Four-channel micro vacuum degasser (G1379B) |

| Detectors | Diode Array Detector (DAD, G1315C); Fluorescence Detector (FLD, G1321A) |

| Derivatization | Pre-column online ortho-phthalaldehyde (OPA) derivatization |

| FLD Detection | Excitation: 266 nm, Emission: 305 nm (for secondary amino acids) |

| LODs | 0.1 to 5 pmol for 20 individual amino acids |

This table is based on data from a study on the release of free amino acids upon peptide oxidation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing biomolecules like peptides, as it allows them to be transferred from solution to the gas phase without significant fragmentation. helsinki.fi When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of selected ions. nih.gov

This technique has been instrumental in studying the interactions of Met-Ala-Ser derivatives with other molecules. For instance, ESI-MS/MS was used to investigate the reactions of platinum(II) complexes with N-acetyl-Met-Ala-Ser (Ac-Met-Ala-Ser). nih.gov The study revealed that the platinum complexes bind to the sulfur atom of the methionine residue and deprotonate an amide nitrogen. nih.gov The collision-induced dissociation (CID) patterns in the MS/MS analysis provided evidence for the structure of the resulting peptide-metal complexes. nih.gov

Furthermore, ESI-MS/MS is a primary tool in proteomics for identifying peptide fragments from digested proteins. google.com The fragmentation patterns can confirm the amino acid sequence. researchgate.net Statistical analysis of large datasets of tandem mass spectra shows that residues like Met, Ala, and Ser can be preferential sites for peptide backbone re-opening during certain fragmentation reactions, a phenomenon known as scrambling. nih.gov

Table 2: Findings from ESI-MS/MS Analysis of Ac-Met-Ala-Ser Interaction with Platinum(II) Complexes

| Feature | Observation | Reference |

|---|---|---|

| Binding Site | Platinum(II) complexes bind to the sulfur of the Methionine residue. | nih.gov |

| Structural Change | Binding leads to the deprotonation of an amide nitrogen upstream from the Met residue. | nih.gov |

| Side Reaction | The presence of the platinum complexes can promote peptide hydrolysis. | nih.gov |

| Fragmentation | Collision-induced dissociation pathways differ depending on the ligands of the platinum complex, providing structural clues. | nih.gov |

This table summarizes key findings from a study by Miao et al. (2005). nih.gov

High-Performance Liquid Chromatography Coupled with Diode Array and Fluorescence Detection (HPLC-DAD-FLD) for Oxidation Studies

Chromatographic and Electrophoretic Techniques in Peptide and Amino Acid Profiling

A variety of chromatographic and electrophoretic methods are employed for the comprehensive analysis of peptides and their constituent amino acids. Met-Ala-Ser and its amino acids are frequently included in the standard analytes for these methods.

Chromatographic methods , particularly reversed-phase HPLC (RP-HPLC), are widely used for peptide purification and analysis. researchgate.nethplc.eu Amino acid analysis often involves ion-exchange chromatography or RP-HPLC following hydrolysis and derivatization. missouri.edunih.govprimescholars.com These methods are used to determine the amino acid composition of proteins and peptides and to quantify free amino acids in various samples, from cell culture media to foods. lcms.czthermofisher.com For example, N-acetylated peptides containing Met, Ala, or Ser are known substrates for enzymes like Acyl Peptide Enzyme Hydrolase (APEH) and Aminoacylase-1 (ACY1), and their activity can be monitored by measuring the released amino acids using Gas Chromatography-Mass Spectrometry (GC-MS). westmont.edu

Electrophoretic techniques , such as Capillary Electrophoresis (CE), offer an alternative with high separation efficiency and low sample consumption. oup.com CE coupled with mass spectrometry (CE-MS) is well-suited for rapidly screening free amino acids in complex matrices. lcms.cz CE with laser-induced fluorescence (CE-LIF) detection provides extremely low detection limits, making it suitable for trace analysis of amino acids in challenging samples. acs.org Met-Ala-Ser itself has been used as a substrate to detect peptidase activity on disc gels, demonstrating the utility of electrophoresis in enzyme assays. tandfonline.com

Table 3: Comparison of Selected Techniques for Amino Acid Profiling

| Technique | Principle | Typical Application | Key Feature |

|---|---|---|---|

| Ion-Exchange Chromatography | Separation based on net charge using charged stationary phases. | Standard method for quantitative amino acid analysis (e.g., after protein hydrolysis). | Robust and well-established, often with post-column ninhydrin (B49086) derivatization. missouri.edu |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analysis of derivatized amino acids; purification of peptides. | High resolution and widely available; requires pre-column derivatization for amino acids. primescholars.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives in the gas phase followed by MS detection. | Measuring enzyme activity by quantifying amino acid products. westmont.edu | High sensitivity and structural confirmation from MS. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary under an electric field. | Rapid screening of amino acids in complex samples like food or phloem sap. lcms.czoup.com | High efficiency, minimal sample/reagent use. |

Biological and Biomedical Relevance of Met Ala Ser in Cellular Processes and Disease Models

Involvement in Protein Quality Control and Degradation Pathways

The stability and turnover of proteins are meticulously regulated to maintain cellular homeostasis. The N-terminal residue of a protein plays a pivotal role in determining its half-life, a principle governed by the N-end rule pathway. The Met-Ala-Ser sequence is directly implicated in this pathway, particularly through post-translational modifications that flag proteins for degradation.

A vast majority of eukaryotic proteins undergo N-terminal acetylation (Nt-acetylation), a modification once thought to be primarily protective. mpg.debiorxiv.orgresearchgate.net However, research has revealed that this modification can also create a specific degradation signal, or "degron". nih.govexlibrisgroup.comresearchgate.net These signals are known as acetylated N-degrons (AcN-degrons). nih.govnih.govnih.gov

Protein synthesis initiates with a methionine (Met) residue. nih.gov In many proteins, this initial Met is cleaved by methionine aminopeptidases (MetAPs) if the second amino acid has a small side chain, which is true for both Alanine (B10760859) (Ala) and Serine (Ser). exlibrisgroup.comnih.govnih.gov The newly exposed N-terminal residue (Ala, Ser, Val, Thr, or Cys) is then frequently acetylated by N-terminal acetyltransferases (NATs). nih.govexlibrisgroup.comoup.com The retained N-terminal Met can also be acetylated. nih.govexlibrisgroup.com

Studies in Saccharomyces cerevisiae demonstrated that these Nt-acetylated residues, including Met, Ala, and Ser, can function as potent degradation signals. nih.govexlibrisgroup.com This establishes that Nt-acetylation is not solely a stabilizing modification but can conditionally target proteins for destruction, playing a crucial role in protein quality control by removing improperly folded proteins or ensuring the correct stoichiometry of protein subunits in complexes. biorxiv.orgnih.govnih.gov

The degradation of proteins marked with AcN-degrons is mediated by the ubiquitin-proteasome system. rupress.org The key players in recognizing these signals are specific E3 ubiquitin ligases, also known as N-recognins. uni-muenchen.de In yeast, the E3 ligase Doa10, an enzyme embedded in the endoplasmic reticulum (ER) membrane, was identified as the primary N-recognin for AcN-degrons. nih.govexlibrisgroup.comnih.gov Doa10 recognizes proteins bearing Nt-acetylated Met, Ala, Ser, and other residues, leading to their ubiquitination and subsequent degradation by the proteasome. nih.govexlibrisgroup.comoup.com The human homolog of Doa10, known as MARCH6 (or TEB4), performs a similar function, recognizing AcN-degrons on substrates such as regulators of G protein signaling. rupress.orgnih.govresearchgate.net

Role of N-Terminal Acetylation of Met-Ala-Ser-derived Sequences as a Degradation Signal (AcN-degrons)

Implications in Pathogenic Microorganism Biology and Antimicrobial Drug Development

The fundamental processes of protein synthesis and modification in microorganisms present unique targets for therapeutic intervention. The enzymes that process N-terminal methionine, for which Met-Ala-Ser is a substrate, are often essential for bacterial viability, making them attractive targets for novel antimicrobial agents.

In contrast to eukaryotes, bacterial protein synthesis is initiated with a modified methionine, N-formylmethionine (fMet). pharmacophorejournal.com The subsequent removal of this N-formyl group is an essential step for the maturation of most bacterial proteins and is catalyzed by the enzyme peptide deformylase (PDF). pharmacophorejournal.comeurekaselect.com Because the next enzyme in the pathway, methionine aminopeptidase (B13392206), cannot act on N-formyl-blocked peptides, PDF activity is critical for bacterial survival. pharmacophorejournal.com

The absence of a comparable formylation-deformylation cycle in mammalian cytosolic protein synthesis makes PDF a highly specific and attractive target for the development of new antibiotics. pharmacophorejournal.com PDF inhibitors represent a class of rationally designed antibacterial drugs, and several have progressed into clinical trials. pharmacophorejournal.comnih.govpharmacophorejournal.com The development of agents targeting PDF offers a promising strategy to combat infections, particularly those caused by drug-resistant bacteria, as they act on a novel target that is distinct from those of most existing antibiotics. pharmacophorejournal.compharmacophorejournal.com

Following the action of PDF in bacteria, methionine aminopeptidase (MetAP) cleaves the initial methionine residue, a process vital for protein maturation and function. febscongress.orgresearchgate.net This enzyme's essential role in bacterial replication and survival has made it a significant target for the development of antibacterial therapies. febscongress.orgmdpi.com

This is particularly relevant for tackling major global health threats like tuberculosis, caused by Mycobacterium tuberculosis (Mtb). febscongress.orgacs.org Mtb possesses two essential MetAP isoforms, MtMetAP1a and MtMetAP1c, which are vital for its viability. mdpi.com Their essentiality makes them promising targets for new anti-tuberculosis drugs, especially in the face of rising multi-drug resistant (MDR) strains. febscongress.orgmdpi.com Researchers have successfully identified and validated inhibitors against Mtb MetAPs, demonstrating their potential to inhibit the growth of the bacterium. researchgate.netacs.orgacs.org These findings underscore MetAP as a key target for developing novel therapeutic agents to combat tuberculosis and other infectious diseases. febscongress.orgmdpi.comacs.org

Peptide Deformylase as a Validated Target for Novel Antibacterial Agents

Interrelationships with Cellular Proliferation and Disease Progression (as an enzymatic substrate)

The enzymes that process the N-terminus of proteins, such as those acting on Met-Ala-Ser sequences, are intrinsically linked to cell growth and proliferation. While essential for normal cellular function, their dysregulation is often implicated in disease, most notably cancer. The tripeptide Met-Ala-Ser has been used in vitro as a substrate to study the activity of these enzymes. nih.govresearchgate.netencyclopedia.pub

Methionine aminopeptidases (MetAPs) are crucial for cell cycle progression and proliferation. nih.gov For instance, a human MetAP isoform known as MetAP1D is overexpressed in colon tumors, and reducing its expression diminishes the growth capacity of colon cancer cells, suggesting it may be a viable target for chemotherapy. nih.govencyclopedia.pub

Furthermore, metabolic studies have revealed significant alterations in amino acid profiles in cancer patients. In breast cancer, for example, the plasma levels of serine (Ser) and alanine (Ala) are often perturbed compared to healthy individuals. encyclopedia.pubnih.gov Elevated levels of Ser, Thr, Met, and Arg are frequently observed in breast cancer cases. encyclopedia.pubnih.gov These metabolic shifts highlight the extensive reprogramming that occurs during cancer progression and suggest that the pathways involving these amino acids are critical for tumor growth. encyclopedia.pubmdpi.com The transport of alanine and serine into cells, which fuels proliferation, is also a key process in both T-cell immunity and cancer biology. nih.gov These interrelationships underscore the importance of Met-Ala-Ser as a substrate for enzymes that are central to the metabolic and proliferative pathways dysregulated in cancer.

Association of MetAP1D Overexpression with Carcinogenesis and its Therapeutic Potential

Methionine aminopeptidases (MetAPs) are a class of enzymes responsible for the crucial cellular process of cleaving the initiator methionine from newly synthesized proteins. researchgate.netnih.gov This process, known as N-terminal methionine excision, is vital for the proper function, stability, and subcellular localization of a large number of proteins. nih.govbiorxiv.org Within the MetAP family, a particular isoform, Methionine Aminopeptidase 1D (MetAP1D), also referred to as MAP1D, has been identified as a significant factor in the development of certain cancers, most notably colon cancer. researchgate.netnih.govresearchgate.net

Research has demonstrated that MetAP1D is overexpressed in colon cancer cell lines and in colon tumor tissues when compared to normal, healthy tissue samples. researchgate.netnih.govresearchgate.netnih.gov This upregulation of MetAP1D suggests a potential role for the enzyme in the process of tumorigenesis. researchgate.netnih.govresearchgate.net The functional significance of this overexpression has been investigated through gene knockdown experiments. The use of short hairpin RNA (shRNA) to specifically reduce the expression of MetAP1D in the HCT-116 human colon carcinoma cell line led to a marked decrease in the cells' ability to form colonies in soft agar, a key characteristic of cancerous cells known as anchorage-independent growth. researchgate.netnih.gov This finding indicates that the elevated levels of MetAP1D may be necessary for maintaining the transformed phenotype of these cancer cells. researchgate.netashpublications.org

The tripeptide Met-Ala-Ser is a known substrate for methionine aminopeptidases and is often used in in vitro assays to measure their enzymatic activity. ashpublications.org While MetAP1D is capable of cleaving the methionine from a Met-Ala-Ser peptide, studies comparing different MetAP isoforms have revealed variations in their substrate preferences and catalytic efficiencies. ashpublications.orgnih.gov For instance, kinetic analyses have been performed on other human MetAP isoforms, such as MetAP1 and MetAP2, highlighting their differing efficiencies in processing various peptide sequences. ashpublications.orgacs.org Although detailed kinetic data for MetAP1D with the Met-Ala-Ser substrate is still an area of active investigation, the established role of Met-Ala-Ser as a substrate for the MetAP family underscores the fundamental enzymatic function that is likely augmented through MetAP1D overexpression in cancer cells. ashpublications.orgnih.gov

The consistent overexpression of MetAP1D in colon tumors, coupled with the experimental evidence of its role in promoting tumorigenic characteristics, has led to its identification as a potential therapeutic target for colon cancer. researchgate.netgenecards.orgnih.gov The development of inhibitors specific to MetAP1D could represent a novel strategy for cancer treatment by selectively targeting a protein that is more abundant in cancer cells than in normal tissues. nih.gov Furthermore, studies have indicated that the expression of MetAP1D may be regulated by key cellular signaling pathways, such as the MEK/ERK pathway, which is often dysregulated in cancer. nih.gov This connection suggests that targeting these upstream pathways could also modulate MetAP1D levels, offering another potential avenue for therapeutic intervention. nih.gov

Research Findings on MetAP1D in Colon Cancer

Table 1: Overexpression of MetAP1D in Colon Cancer Cell Lines and Patient Tissues

| Sample Type | Cell Line/Tissue | Method of Analysis | Finding | Reference |

|---|---|---|---|---|

| Cancer Cell Lines | HCT116, A549, H1299 | Quantitative RT-PCR | Significant upregulation of MAP1D mRNA compared to normal HUVEC cells. | researchgate.net |

| HCT116 | Western Blot | Elevated MAP1D protein levels compared to normal cell lines. | researchgate.net | |

| Patient Tissues | Colon Tumors (4 out of 5 patients) | Real-Time PCR | Upregulation of MAP1D mRNA in tumor tissue compared to matched normal tissue. | researchgate.net |

| Colon Tumors | Western Blot | Increased MAP1D protein expression in tumor tissue compared to matched normal tissue. | researchgate.net |

Table 2: Functional Analysis of MetAP1D in HCT-116 Colon Cancer Cells

| Experimental Approach | Key Result | Implication | Reference |

|---|---|---|---|

| shRNA-mediated knockdown of MAP1D | Reduced anchorage-independent growth in soft agar. | MAP1D is important for maintaining the tumorigenic properties of colon cancer cells. | researchgate.netnih.gov |

Table 3: Comparative Kinetics of MetAP Isoforms with a Model Substrate

| Enzyme | Substrate | Km (mM) | Vmax (RFU/s) | Catalytic Efficiency (Vmax/Km) | Reference |

|---|---|---|---|---|---|

| MetAP1 | Met-Ala-Ser | - | - | Efficiently cleaved | ashpublications.org |

| MetAP2 | Met-Ala-Ser | 0.53 | 21 | 39 | ashpublications.org |

Note: Specific kinetic values for MetAP1D with Met-Ala-Ser are not detailed in the referenced study, but it is established as a substrate. The data for MetAP1 and MetAP2 are provided for comparative context within the enzyme family.

Concluding Remarks and Future Directions in Met Ala Ser Research

Identified Gaps in Current Academic Understanding of Met-Ala-Ser Biology

Despite its use in foundational research, a comprehensive understanding of the biological role and molecular interactions of Met-Ala-Ser remains incomplete. Key gaps in the current academic landscape include:

Incomplete Receptor Interaction Profile: The N-formylated version of the peptide, N-Formyl-Met-Ala-Ser, is known to act as a ligand for formyl peptide receptors (FPRs), which are pivotal in mediating neutrophil chemotaxis and immune responses. medchemexpress.commedchemexpress.com However, its specific binding affinity, receptor subtype selectivity (among FPR1, FPR2, and FPR3), and the full spectrum of downstream signaling pathways it elicits, compared to other well-characterized formyl peptides, are not thoroughly defined.

Nuances of Enzyme-Substrate Recognition: Met-Ala-Ser is widely used as a substrate to study the function of methionine aminopeptidases (MetAPs) and peptide deformylases (PDFs). nih.gov While crystal structures of Met-Ala-Ser in complex with enzymes like Enterococcus faecium PDF exist, a deeper understanding of the dynamic and kinetic factors governing its recognition and cleavage by different isoforms of these enzymes (e.g., MetAP1 vs. MetAP2) across various species is lacking. nih.govnih.gov For instance, research on MetAPs from Mycobacterium tuberculosis showed significantly different turnover rates for Met-Ala-Ser between enzyme isoforms, but the precise structural basis for this difference requires further exploration. nih.gov

Fidelity of Acetylation Mimicry: In protein engineering, an N-terminal Met-Ala-Ser sequence has been used to mimic the effects of N-terminal acetylation on protein function, such as the binding of tropomyosin to F-actin. biorxiv.org However, it remains a significant gap to determine how faithfully this three-amino-acid addition replicates the biophysical and functional consequences of a true acetyl group across a diverse range of proteins and cellular contexts. Studies have shown that for some proteins this mimicry is adequate, while for others it is not, indicating that the underlying mechanism is not universally applicable or understood. biorxiv.org

In Vivo Stability and Metabolism: The metabolic fate, bioavailability, and in vivo stability of Met-Ala-Ser are largely uncharacterized. For any potential translational application, understanding its susceptibility to degradation by proteases in plasma and tissues is a critical but currently overlooked area of research. mdpi.com

Emerging Research Avenues and Innovative Methodological Applications

Future research on Met-Ala-Ser is poised to move from its use as a simple biochemical tool to more complex applications, leveraging innovative methods to address the identified knowledge gaps.

Probing Atypical Enzyme Mechanisms: An emerging avenue is the use of Met-Ala-Ser and its formylated derivatives to characterize unique enzymes from pathogens. For example, the peptide deformylase from Trypanosoma cruzi, the parasite responsible for Chagas disease, is active with formyl-methionyl-alanyl-serine but exhibits a distinct inhibitor profile from other known PDFs. researchgate.net This opens a path for designing parasite-specific inhibitors by studying these unique enzyme-substrate interactions.

High-Throughput Screening and Systems Biology: The peptide can be employed as a standard substrate in high-throughput screening assays to discover novel inhibitors against bacterial and parasitic PDFs and MetAPs. Furthermore, its role in N-terminal processing can be integrated into systems biology models to better predict the maturation, stability, and turnover of entire proteomes. nih.govnih.gov

Advanced Structural and Computational Analysis: Beyond static crystallography, innovative methods like cryo-electron microscopy (cryo-EM) and molecular dynamics simulations can be applied. These techniques can elucidate the dynamic conformational changes of enzymes like PDF and MetAP upon binding to Met-Ala-Ser, providing a more accurate model of its recognition and processing. nih.govpdbj.org

Exploring Immunomodulatory Functions: The known interaction of N-Formyl-Met-Ala-Ser with FPRs provides a clear path for research into its potential as a specific immunomodulatory agent. medchemexpress.commedchemexpress.com Future studies could explore its effect on various immune cells beyond neutrophils and investigate its potential in the context of autoimmune diseases, chronic inflammation, or as an adjuvant. google.comsci-hub.se

| Identified Gap | Emerging Research Approach | Potential Scientific Impact |

|---|---|---|

| Unclear binding affinity and signaling profile at Formyl Peptide Receptors (FPRs). | Competitive binding assays with labeled ligands, cell-based signaling pathway analysis (e.g., calcium flux, cAMP assays), and testing on specific FPR subtype knockout models. | Clarification of its specific role in innate immunity and potential as a selective immunomodulator. medchemexpress.com |

| Incomplete understanding of enzyme recognition across different isoforms and species. | Kinetic analysis with a panel of purified enzyme isoforms (e.g., MetAP1, MetAP2), comparative structural studies (crystallography, cryo-EM), and molecular dynamics simulations. nih.govnih.gov | Improved prediction of protein N-terminal processing and design of species-specific enzyme inhibitors. researchgate.net |

| Uncertainty over the universal efficacy of Met-Ala-Ser as an N-terminal acetylation mimic. | Systematic comparison of proteins with N-terminal Met-Ala-Ser versus those with authentic N-terminal acetylation using functional and biophysical assays (e.g., binding affinity, thermal stability). | Refined protein engineering strategies and a better understanding of the functional role of N-terminal modifications. biorxiv.org |

| Lack of data on in vivo metabolic stability. | Incubation in human plasma and serum followed by LC-MS analysis to identify degradation products and determine peptide half-life. | Provides foundational data necessary for evaluating its potential as a therapeutic agent. mdpi.com |

Translational Potential in Biotechnology and Pharmaceutical Development

The foundational research involving Met-Ala-Ser has laid the groundwork for several potential applications in biotechnology and the development of new pharmaceuticals.

Antimicrobial and Antiparasitic Drug Development: Peptide deformylase (PDF) is essential for bacterial survival but is not required for most cytosolic processes in humans, making it an excellent target for novel antibiotics. nih.gov Structural and mechanistic studies using Met-Ala-Ser as a substrate mimic are instrumental in the rational design of potent and selective PDF inhibitors. nih.govpdbj.org This approach is particularly promising for targeting pathogens with unique PDFs, such as Trypanosoma cruzi. researchgate.net

Immunomodulatory Therapeutics: Given that N-Formyl-Met-Ala-Ser can activate immune cells via FPRs, derivatives of this peptide could be developed as drugs to either stimulate the immune system to fight infections or to dampen it in inflammatory disorders. medchemexpress.com The simplicity of the tripeptide makes it an attractive scaffold for chemical modification to enhance stability and target specificity.

Biotechnological Applications in Recombinant Protein Production: The production of therapeutic proteins in systems like E. coli or Chinese Hamster Ovary (CHO) cells often requires precise N-terminal processing for full biological activity. nih.govspringermedizin.de Understanding the specificity of MetAPs using substrates like Met-Ala-Ser helps in designing expression constructs that yield proteins with the desired N-terminus, improving product homogeneity and function. The strategy of using an N-terminal Met-Ala-Ser tag to mimic native acetylation offers a method to produce more functionally relevant recombinant proteins for research and potentially for therapeutic use. biorxiv.org

| Application Area | Mechanism / Rationale | Potential Outcome | Supporting Evidence Index |

|---|---|---|---|

| Pharmaceutical (Antibiotics) | Met-Ala-Ser is a substrate for Peptide Deformylase (PDF), an essential bacterial enzyme. Studying this interaction aids in designing PDF inhibitors. | Development of new classes of antibiotics with novel mechanisms of action. | nih.govpdbj.org |

| Pharmaceutical (Immunomodulation) | N-Formyl-Met-Ala-Ser activates Formyl Peptide Receptors (FPRs) on immune cells. | Creation of peptide-based drugs to treat inflammatory diseases or enhance immune responses to infection. | medchemexpress.commedchemexpress.com |

| Biotechnology (Protein Engineering) | Used as a tool to understand and predict N-terminal methionine excision by MetAPs in recombinant protein production. | Improved yield, stability, and function of therapeutic proteins. | nih.govnih.gov |

| Biotechnology (Research Tools) | The N-terminal Met-Ala-Ser sequence can be used to mimic native N-terminal acetylation in recombinant proteins. | Production of functionally superior proteins for research that more closely resemble their in vivo state. | biorxiv.org |

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Met-Ala-Ser in peptide research?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and characterization employs techniques like thin-layer chromatography (TLC) for purity assessment (≥97%) , nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For MS analysis, Surface-Assisted Laser Desorption/Ionization (SALDI-MS) with Fe₃O₄ nanoparticles has shown high reproducibility (RSD <10%) for detecting sodiated adducts ([M+Na]⁺) of Met-Ala-Ser . Experimental details must adhere to guidelines for clarity and reproducibility in scientific reporting .

Q. How can researchers optimize SALDI-MS parameters for detecting Met-Ala-Ser?

- Methodological Answer : Optimize nanoparticle size and surface area: Small-sized Fe₃O₄ nanoparticles (e.g., 10–20 nm) provide a ~1.5-fold higher signal-to-noise (S/N) ratio for [M+Na]⁺ compared to larger nanoparticles due to increased analyte loading and heat transfer efficiency . Key parameters include laser energy (adjusted to minimize fragmentation), matrix-to-analyte ratio, and nanoparticle functionalization. Validate settings using internal standards (e.g., glucose or tryptophan) and ensure consistent sample preparation protocols .

Q. What computational tools validate the stereochemical quality of Met-Ala-Ser structures?

- Methodological Answer : Use PROCHECK to assess stereochemical validity via Ramachandran plots, residue-by-residue geometry checks, and overall G-factor scores. Compare results against high-resolution crystal structures of similar tripeptides. For dynamic properties, molecular dynamics simulations (e.g., GROMACS) can analyze conformational stability under physiological conditions .

Advanced Research Questions

Q. How to resolve discrepancies in diffusion coefficient measurements of Met-Ala-Ser across experimental setups?

- Methodological Answer : Employ selective excitation methods (e.g., bipolar pulsed gradient eddy current delay experiments) to encode multiple diffusion parameters in a single run, reducing inter-experiment variability . Conduct meta-analysis to identify systematic errors: aggregate data from studies using standardized conditions (e.g., temperature, solvent), apply random-effects models to account for heterogeneity, and use moderator variables (e.g., NMR vs. MS techniques) to explain discrepancies .

Q. How can meta-analysis consolidate findings on Met-Ala-Ser’s structural and functional properties?

- Methodological Answer : Follow PRISMA guidelines: (1) Define the research question (e.g., "What factors influence Met-Ala-Ser’s ionization efficiency?"); (2) Systematically search databases (Scopus, Web of Science, PubMed) using keywords like "Met-Ala-Ser AND SALDI-MS"; (3) Extract data on experimental conditions, outcomes, and biases; (4) Standardize metrics (e.g., normalize S/N ratios to nanoparticle surface area); (5) Use forest plots to visualize effect sizes and heterogeneity .

Q. What strategies ensure reproducibility in SALDI-MS experiments with Met-Ala-Ser?

- Methodological Answer : Standardize nanoparticle synthesis (e.g., co-precipitation method for Fe₃O₄) and characterize surface area via BET analysis. Pre-treat nanoparticles with identical washing protocols (e.g., ethanol/water cycles) to remove residual surfactants. Document all parameters in supplementary materials, including laser settings, nanoparticle batch details, and environmental controls (humidity/temperature) .

Q. How to design experiments measuring multiple physicochemical properties of Met-Ala-Ser simultaneously?

- Methodological Answer : Integrate selective excitation NMR for diffusion coefficients with SALDI-MS for ionization efficiency. For example, a modified BPP-LED pulse sequence can encode diffusion parameters for water and Met-Ala-Ser in one experiment, while SALDI-MS data are acquired post-desorption. Cross-validate results using multivariate regression to identify correlations between diffusion rates and ionization efficiency .

Q. How to address contradictions in bioactivity data of Met-Ala-Ser derivatives via systematic reviews?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the review question. Use PICO (Population: peptide derivatives; Intervention: bioactivity assays; Comparison: wild-type vs. modified peptides; Outcome: IC₅₀/EC₅₀ values). Screen studies for methodological rigor (e.g., proper controls, blinded assays) and use tools like ROBIS to assess bias. Synthesize data using effect-size models weighted by study quality scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。